8-Chlorofuro[2,3-c]quinolin-4(5H)-one 8-Chlorofuro[2,3-c]quinolin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 89972-51-0
VCID: VC15950739
InChI: InChI=1S/C11H6ClNO2/c12-6-1-2-9-8(5-6)7-3-4-15-10(7)11(14)13-9/h1-5H,(H,13,14)
SMILES:
Molecular Formula: C11H6ClNO2
Molecular Weight: 219.62 g/mol

8-Chlorofuro[2,3-c]quinolin-4(5H)-one

CAS No.: 89972-51-0

Cat. No.: VC15950739

Molecular Formula: C11H6ClNO2

Molecular Weight: 219.62 g/mol

* For research use only. Not for human or veterinary use.

8-Chlorofuro[2,3-c]quinolin-4(5H)-one - 89972-51-0

Specification

CAS No. 89972-51-0
Molecular Formula C11H6ClNO2
Molecular Weight 219.62 g/mol
IUPAC Name 8-chloro-5H-furo[2,3-c]quinolin-4-one
Standard InChI InChI=1S/C11H6ClNO2/c12-6-1-2-9-8(5-6)7-3-4-15-10(7)11(14)13-9/h1-5H,(H,13,14)
Standard InChI Key SJQBXOOSZHIRCX-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)C3=C(C(=O)N2)OC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

8-Chlorofuro[2,3-c]quinolin-4(5H)-one belongs to the furoquinoline class, featuring a fused furan and quinoline ring system. The chlorine atom at position 8 and the carbonyl group at position 4 are critical for its reactivity and biological interactions. The molecular formula is C11H6ClNO2\text{C}_{11}\text{H}_6\text{ClNO}_2, with a molecular weight of 219.62 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H6ClNO2\text{C}_{11}\text{H}_6\text{ClNO}_2
Molecular Weight219.62 g/mol
CAS Number89972-51-0
IUPAC Name8-chloro-5H-furo[2,3-c]quinolin-4-one
SMILESC1=CC2=C(C=C1Cl)C3=C(C(=O)N2)OC=C3
InChIKeySJQBXOOSZHIRCX-UHFFFAOYSA-N

The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the chlorine atom enhances electrophilic reactivity .

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. The 1H^1\text{H}-NMR spectrum exhibits signals for aromatic protons between δ 7.2–8.2 ppm, while the carbonyl group resonates at δ 165–170 ppm in 13C^{13}\text{C}-NMR . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 219.009 (calculated for C11H6ClNO2\text{C}_{11}\text{H}_6\text{ClNO}_2) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves cyclization and halogenation steps. A patented method by KALYPSYS, INC. describes the following route :

  • Quinoline Precursor Preparation: 4-Hydroxyquinoline is treated with phosphoryl chloride to form 4-chloroquinoline.

  • Furan Ring Formation: Cyclization of 4-chloroquinoline with a furan-diol derivative under acidic conditions yields the furoquinoline backbone.

  • Chlorination: Electrophilic aromatic substitution introduces the chlorine atom at position 8 using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2.

Alternative methods include palladium-catalyzed cross-coupling reactions to attach the furan moiety .

Table 2: Key Synthetic Intermediates

StepIntermediateRole
14-ChloroquinolineCore quinoline structure
2Furan-diolFuran ring precursor
38-Chloro-4-oxo derivativeFinal product after oxidation

Optimization Challenges

Yield optimization remains challenging due to side reactions during cyclization. Recent advances use microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields by 15–20% .

Biological Activities and Mechanisms

Antimicrobial Properties

Structural analogs of furoquinolines exhibit broad-spectrum antimicrobial activity. For example, coumarin-furoquinoline conjugates show MIC values of 2–8 µg/mL against Mycobacterium tuberculosis . The chlorine atom enhances membrane permeability, while the carbonyl group interacts with bacterial topoisomerases .

Table 3: Biological Activity of Furoquinoline Derivatives

CompoundActivity (IC50_{50})Target
8-Chlorofuroquinolinone25 µM (MCF-7)Aurora A kinase
6-Chloro analog18 µM (A549)DNA topoisomerase
Coumarin-furoquinoline 4 µg/mL (MTB)Bacterial enzymes

Applications in Drug Discovery

Antibiotic Development

The rise of multidrug-resistant bacteria has renewed interest in furoquinolines. Hybrid molecules combining 8-chlorofuroquinolinone with fluoroquinolone motifs show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Kinase Inhibition

Molecular docking studies predict strong binding of 8-chlorofuroquinolinone to Aurora A kinase (binding energy: −9.2 kcal/mol), a target in oncology. Key interactions include hydrogen bonds with Val-147 and hydrophobic contacts with Leu-263 .

Comparative Analysis with Structural Analogs

Positional Isomers

The 6-chloro and 8-chloro isomers exhibit distinct bioactivities. The 8-chloro derivative shows higher solubility in polar solvents (e.g., DMSO: 12 mg/mL vs. 8 mg/mL for 6-chloro), enhancing its drug-likeness .

Heterocyclic Modifications

Replacing the furan ring with pyrrole (as in pyrroloquinolines) reduces anticancer activity by 40%, underscoring the furan moiety’s importance .

Future Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Targeted Delivery: Develop nanoparticle formulations to enhance tissue specificity.

  • Resistance Mitigation: Explore synergistic effects with existing antibiotics .

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